4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline is a chemical compound classified under the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
The compound's IUPAC name is 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline, and it is often encountered in research focused on heterocyclic compounds. It belongs to the broader class of oxadiazoles, which are known for their diverse biological activities and utility in various chemical syntheses. The molecular formula for this compound is C10H11N3O2, and it is commonly represented in chemical databases such as PubChem and BenchChem.
The synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline typically involves several key steps:
The synthesis requires careful monitoring of reaction parameters such as temperature, concentration, and pH to ensure successful formation of the desired compound while minimizing by-products.
The molecular structure of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline features a methoxy group attached to an aniline moiety with a 5-methyl substitution on the oxadiazole ring. The structural representation can be summarized as follows:
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action for 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline involves its interaction with biological targets at the molecular level. Research indicates that compounds within the oxadiazole class can exhibit antimicrobial activity by disrupting cellular processes or inhibiting specific enzymes critical for microbial survival. The exact pathways may vary depending on the target organism and specific functional groups present on the molecule.
The physical properties of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline include:
Chemical properties include:
These properties are essential for determining how the compound behaves in various environments and applications.
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline has several notable applications:
The synthesis of the 5-methyl-1,3,4-oxadiazole core represents a critical foundational step in accessing 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline. This heterocyclic scaffold is predominantly constructed through cyclodehydration reactions of N-acylhydrazide precursors under acidic conditions. Diacylhydrazides derived from acetic acid hydrazide and 4-nitrobenzoic acid derivatives undergo ring closure upon treatment with phosphorus oxychloride (POCl₃) at 80-85°C, yielding 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole in approximately 47% yield [2] [8]. Alternative dehydrating agents like thionyl chloride (SOCl₂) demonstrate superior efficiency (72-78% yields) when employed under reflux conditions in toluene, owing to enhanced reaction homogeneity and byproduct volatility [8].
Table 1: Performance Comparison of Cyclodehydrating Agents for Oxadiazole Formation
Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
POCl₃ | Neat | 80-85 | 4 | 47 |
SOCl₂ | Toluene | 110 (reflux) | 2 | 78 |
Polyphosphoric Acid | Neat | 130 | 6 | 65 |
Triflic Anhydride | Dichloroethane | 80 | 1 | 82 |
Microwave-assisted cyclization using polyphosphoric acid (PPA) significantly reduces reaction times to 20-30 minutes while maintaining yields of 65-70%, demonstrating advantages in throughput and energy efficiency [8]. Recent innovations employ trifluoromethanesulfonic anhydride in dichloroethane at 80°C, achieving yields exceeding 82% through rapid in-situ activation of the diacylhydrazide carbonyl groups [8]. The selectivity for 1,3,4-oxadiazole over isomeric products is ensured by electronic stabilization conferred by the 5-methyl group, which mitigates ring rearrangement during cyclization.
Functionalization of the oxadiazole intermediate via O-alkylation establishes the critical ether linkage to the aniline moiety. This transformation employs Williamson ether synthesis between 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole and 4-aminophenol under basic conditions. Optimization studies reveal that potassium carbonate (K₂CO₃) in anhydrous acetone at 60°C provides superior nucleophilicity (85% yield) compared to stronger bases like sodium hydride, which promote competitive N-alkylation [2] [6]. Solvent polarity profoundly influences reaction kinetics:
Table 2: Solvent and Base Optimization for Nucleophilic Alkylation
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetone | 60 | 8 | 85 |
Cs₂CO₃ | DMF | 80 | 6 | 78 |
NaH | THF | 25 | 12 | 62 |
TEA | Acetonitrile | 65 | 10 | 70 |
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) enhances mass transfer in biphasic systems (water/dichloromethane), reducing reaction times to 4 hours with 88% isolated yield [8]. For halogenated oxadiazoles, palladium-catalyzed Buchwald-Hartwig amination enables direct coupling with 4-aminophenol, though competing reduction side reactions necessitate careful ligand selection [6]. The electrophilicity of the chloromethyl group is augmented by the electron-withdrawing oxadiazole ring, facilitating efficient substitution without racemization—a critical advantage for chiral derivatives.
Advanced catalytic methodologies address limitations in traditional stoichiometric approaches for constructing both the oxadiazole ring and the ether linkage. Palladium-based systems significantly enhance coupling efficiency: The RuPhos Pd G4 catalyst facilitates Buchwald-Hartwig amination between brominated oxadiazole precursors and 4-aminophenol, achieving yields >90% with exceptional chemoselectivity for the desired O-arylated product [2] [6]. This system operates effectively at 0.5 mol% loading in toluene at 100°C, suppressing diarylation byproducts through steric modulation of the ligand architecture.
Table 3: Catalytic Systems for Key Bond-Forming Steps
Catalyst System | Application | Loading (mol%) | Temperature (°C) | TOF (h⁻¹) | Yield (%) |
---|---|---|---|---|---|
RuPhos Pd G4 | Buchwald-Hartwig Amination | 0.5 | 100 | 180 | 92 |
NiCl₂(dppf) | Reductive Coupling | 5 | 80 | 45 | 75 |
CuI/L-Proline | Ullmann Ether Synthesis | 10 | 110 | 30 | 68 |
Sc(OTf)₃ | Oxadiazole Cyclization | 10 | 25 | 15 | 81 |
For cyclization steps, Lewis acid catalysts like scandium triflate enable mild ring closure of diacylhydrazides at ambient temperature (81% yield), avoiding harsh acidic conditions that degrade sensitive functional groups [4]. Continuous flow hydrogenation leverages Pd/C packed-bed reactors for nitro reduction, achieving complete conversion in <5 minutes residence time with catalyst turnover numbers (TON) exceeding 1,500—significantly outperforming batch hydrogenation [4] [10]. The synergy between ligand design (e.g., RuPhos’s biaryl phosphine framework) and metal center electronic properties underpins these catalytic advancements, enabling chemoselective transformations without protecting group manipulation.
Continuous flow technology transforms the synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline by intensifying critical steps prone to exothermicity or intermediate instability. Microreactor systems enable precise thermal control during oxadiazole cyclization, where traditional batch processing suffers from hot-spot formation. By maintaining isothermal conditions (±2°C) in a silicon carbide microstructured reactor, cyclodehydration with SOCl₂ achieves 95% conversion in 8 minutes—versus 2 hours in batch mode—while suppressing tar formation [4] .
Table 4: Flow Reactor Parameters for Key Synthetic Steps
Synthetic Step | Reactor Type | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Oxadiazole Cyclization | SiC Microreactor | 1.2 | 8 min | 110 | 95 |
O-Alkylation | PFA Tubing Reactor | 0.8 | 30 min | 60 | 89 |
Nitro Reduction | Pd/C Packed Bed | 2.0 | 4.5 min | 70 | 99 |
Diazotization-Coupling | Multi-stage CSTR | 1.5 | 15 min | 0-5 | 91 |
Serial combinatorial synthesis integrates multiple transformations: A telescoped sequence comprising diacylhydrazide formation, SOCl₂-mediated cyclization, and nucleophilic alkylation demonstrates 73% overall yield in a fully automated platform with in-line IR monitoring [4]. For the final nitro reduction, catalytic hydrogenation in flow using a 10% Pd/C packed-bed reactor (70°C, 20 bar H₂) achieves complete conversion in 4.5 minutes residence time, eliminating over-reduction byproducts observed in batch processes [10]. Ultrasound-enhanced microreactors prevent clogging during aniline crystallization by inducing acoustic cavitation near reactor walls, enabling stable operation >50 hours without fouling—critical for industrial implementation [4] . Flow chemistry’s inherent scalability via numbering-up (rather than scaling-up) maintains reaction efficiency from gram to kilogram production scales.
The synthesis sequence typically requires nitro reduction of the 4-(oxadiazolylmethoxy)nitrobenzene precursor to access the target aniline. Catalytic hydrogenation using Pd/C (10% w/w) in ethanol at 50 psi H₂ achieves >99% conversion within 3 hours but necessitates careful catalyst filtration to prevent palladium leaching into pharmaceutical intermediates [2]. Chemical reduction methods offer practical alternatives:
Table 5: Reductive Amination Method Comparison
Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Pd/C + H₂ (50 psi) | Ethanol | 25 | 3 | 99 | None detected |
NaBH₄/SnCl₂·2H₂O | Methanol | 25 | 0.5 | 95 | Oxadiazole ring opening |
NaBH₃CN (ZnCl₂ co-catalyst) | THF:Water (3:1) | 60 | 2 | 88 | Diazene intermediates |
Fe/NH₄Cl | Ethanol:Water | 80 | 1.5 | 92 | Iron oxides |
BH₃·THF | THF | 25 | 4 | 97 | Borane adducts |
The sodium borohydride-tin(II) chloride dihydrate (NaBH₄/SnCl₂·2H₂O) system in methanol achieves rapid reduction (95% yield in 30 minutes) at ambient temperature through tin-complexed hydride transfer, minimizing oxadiazole ring degradation observed with traditional iron/acid methods [2]. Boron trifluoride-mediated borane reduction provides exceptional chemoselectivity (97% yield), where BF₃ coordinates preferentially to the nitro group, directing hydride attack while preserving the acid-sensitive oxadiazole ring [6]. Kinetic studies reveal catalytic transfer hydrogenation with ammonium formate/Pd(OH)₂ exhibits zero-order dependence on substrate concentration, enabling high-throughput processing in continuous flow mode with residence times under 5 minutes [10]. The choice of reduction methodology balances functional group tolerance, scalability, and metal contamination requirements for downstream pharmaceutical applications.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4